molecular formula C23H21N3O3S B2418427 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide CAS No. 329226-66-6

2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide

Cat. No.: B2418427
CAS No.: 329226-66-6
M. Wt: 419.5
InChI Key: UMSKPKAEFUKZBA-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3 The compound also features a thiazole ring, which is known for its wide range of medicinal and biological properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide typically involves multiple steps. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with amines in the presence of a catalyst such as SiO2-tpy-Nb in a solvent like isopropanol and water at reflux conditions . Additionally, the thiazole ring can be introduced through the reaction of hydrazonoyl halides with appropriate precursors in ethanol and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Sustainable and environmentally friendly synthetic approaches are also being explored to minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide can be compared with other isoindoline-1,3-dione derivatives and thiazole-containing compounds:

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-13(2)19(26-21(28)16-6-4-5-7-17(16)22(26)29)20(27)25-23-24-18(12-30-23)15-10-8-14(3)9-11-15/h4-13,19H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKPKAEFUKZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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